molecular formula C26H24FN5O2S B11245220 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B11245220
M. Wt: 489.6 g/mol
InChI Key: SPFUHWJSHZRNQX-UHFFFAOYSA-N
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Description

The compound “5-{4-(4-FLUOROPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL” is a complex organic molecule that features multiple functional groups, including a fluorophenyl group, a piperazine ring, a methylphenyl group, a furan ring, and a triazolothiazole core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route might include:

    Formation of the Piperazine Ring: Starting with a fluorophenyl derivative, the piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation to attach the methylphenyl group to the piperazine ring.

    Construction of the Triazolothiazole Core: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction.

    Final Assembly: The final step would involve the coupling of the various fragments under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Temperature, pressure, solvent, and catalysts are optimized.

    Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify specific functional groups.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with biological targets. It might:

    Bind to Enzymes: Inhibiting or activating specific enzymes.

    Interact with Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-(4-CHLOROPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
  • 5-{4-(4-BROMOPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C26H24FN5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C26H24FN5O2S/c1-17-4-6-18(7-5-17)22(31-14-12-30(13-15-31)20-10-8-19(27)9-11-20)23-25(33)32-26(35-23)28-24(29-32)21-3-2-16-34-21/h2-11,16,22,33H,12-15H2,1H3

InChI Key

SPFUHWJSHZRNQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)F

Origin of Product

United States

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